1H-Indole, 4-bromo-2,3-dihydro-1-methyl-
Description
Contextualization within Halogenated Dihydroindole Chemistry
Halogenated indoles and their reduced form, dihydroindoles (indolines), represent a critical class of compounds in organic synthesis. The introduction of a halogen atom onto the indole (B1671886) or indoline (B122111) core significantly influences the molecule's electronic properties and reactivity, providing a chemical handle for further functionalization. researchgate.netnih.gov Marine organisms, in particular, are a rich source of halogenated indole alkaloids, with bromine being a frequently encountered substituent. nih.gov These natural products often exhibit potent biological activities, underscoring the importance of halogenation in modulating molecular function. nih.gov
The process of halogenating indoles can be complex, with regioselectivity being a key challenge. researchgate.net Various methods have been developed for the selective halogenation of the indole ring, including the use of N-halosuccinimides and other electrophilic halogenating agents. mdpi.com The position of the halogen atom, whether on the benzene (B151609) or pyrrole (B145914) portion of the indole nucleus, dictates the subsequent synthetic transformations that can be performed.
1H-Indole, 4-bromo-2,3-dihydro-1-methyl- fits within this context as a dihydrogenated indole (indoline) bearing a bromine atom at the 4-position of the benzene ring and a methyl group on the nitrogen atom. The dihydroindole core imparts greater conformational flexibility compared to the planar indole system. The bromo-substituent at the C4-position and the N-methylation further refine its chemical character, setting it apart from other related structures.
Research Significance of Substituted Dihydroindoles as Synthetic Precursors
Substituted dihydroindoles are highly valued as versatile intermediates in the synthesis of more complex molecules. chemimpex.comresearchgate.net The indoline framework is a common structural motif in a wide array of pharmaceuticals and biologically active compounds. nih.gov The strategic placement of substituents on the dihydroindole ring allows for the construction of diverse molecular architectures.
For instance, the bromine atom in 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- can serve as a versatile functional group for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the dihydroindole scaffold into more complex target molecules.
The N-methyl group, in turn, influences the compound's nucleophilicity and can play a role in directing the regioselectivity of subsequent reactions. The development of efficient synthetic routes to access functionalized indoles and indolines remains an active area of research, with a focus on creating molecular diversity for applications in drug discovery and materials science. sigmaaldrich.comorganic-chemistry.org
Overview of Current Research Gaps Pertaining to 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-
Despite the general importance of halogenated dihydroindoles, a thorough review of the scientific literature reveals a significant research gap specifically concerning 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- . While data and synthetic protocols are available for structurally related compounds such as 4-bromo-1H-indole, 4-bromo-1-methyl-1H-indole, and 4-bromo-2,3-dihydro-1H-indole, dedicated studies on the N-methylated, 4-brominated dihydroindole are conspicuously absent. chemimpex.comchemicalbook.comsigmaaldrich.com
This lack of specific research presents several opportunities for future investigation. The synthesis of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- has not been extensively documented, and the development of an efficient and scalable synthetic route would be a valuable contribution to the field. Furthermore, a detailed exploration of its reactivity, particularly in the context of modern cross-coupling methodologies, is warranted.
The potential biological activities of this specific compound remain unexplored. Given that many halogenated indole derivatives exhibit interesting pharmacological properties, a systematic investigation into the bioactivity of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- could lead to the discovery of new therapeutic agents. The absence of this compound from major chemical databases and research articles highlights a clear opportunity for original research to fill this void in the chemical literature.
Data Tables
To provide a comparative context, the following tables summarize available data for closely related compounds.
Table 1: Properties of Related Bromo-Indole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form |
| 4-Bromo-1-methyl-1H-indole | C₉H₈BrN | 210.07 | 590417-55-3 | Liquid sigmaaldrich.com |
| 4-Bromo-1H-indole-2,3-dione | C₈H₄BrNO₂ | 226.03 | Not specified | Solid sigmaaldrich.com |
| 4-Bromo-2,3-dihydro-1H-indole | C₈H₈BrN | Not specified | Not specified | Not specified |
Table 2: Interactive Data for Related Compounds
| Compound Name | IUPAC Name | SMILES String | InChI Key |
| 1-Methyl-2,3-dihydro-1H-indole | 1-methyl-2,3-dihydroindole | CN1CCc2ccccc12 | FIRXFHJQGIIJDB-UHFFFAOYSA-N nih.gov |
| 4-Bromo-1-methyl-1H-indole | 4-bromo-1-methyl-1H-indole | Cn1ccc2c(Br)cccc12 | JZOSXTYDJPHXQD-UHFFFAOYSA-N sigmaaldrich.com |
| 4-Bromo-1H-indole-2,3-dione | 4-bromo-1,2-dihydro-3H-indol-3-one | O=C1C2=C(C=CC=C2Br)NC1=O | ITRAKBJPMLKWIW-UHFFFAOYSA-N sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-methyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVPPNCJTNJKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283869 | |
| Record name | 4-Bromo-2,3-dihydro-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86626-40-6 | |
| Record name | 4-Bromo-2,3-dihydro-1-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86626-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,3-dihydro-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1h Indole, 4 Bromo 2,3 Dihydro 1 Methyl
Chemo- and Regioselective Synthesis Strategies
The precise introduction of a bromine atom at the C4-position of the 1-methylindoline (B1632755) core requires carefully designed synthetic routes that control both chemical and positional selectivity.
Palladium-Catalyzed Cross-Coupling Approaches to Bromo-Dihydroindoles
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While direct C-H activation and subsequent bromination of the indoline (B122111) ring can be challenging, a common strategy involves the synthesis of a bromo-substituted indole (B1671886) precursor followed by reduction. For instance, the synthesis of 4-bromo-1-methyl-1H-indole can be achieved from 4-bromoindole (B15604) through N-methylation. chemicalbook.com This intermediate can then be subjected to reduction to yield the target dihydroindole.
Alternatively, palladium-catalyzed reactions can be employed to construct the indoline ring itself. An efficient approach involves the intramolecular C-H amination of N-substituted β-arylethylamines, which can be catalyzed by palladium complexes. organic-chemistry.orgorgsyn.org For the synthesis of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-, a plausible route would involve the synthesis of a suitably substituted N-(2-(3-bromophenyl)ethyl)-N-methylamine derivative, followed by a palladium-catalyzed intramolecular cyclization.
A variety of palladium catalysts and ligands can be employed for such transformations, with the choice often depending on the specific substrate and desired reaction conditions. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands like Xantphos to enhance catalytic activity. acs.orgsemanticscholar.org
Table 1: Representative Palladium-Catalyzed Reactions for Indoline Synthesis
| Starting Material | Catalyst/Ligand | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(2-(3-bromophenyl)ethyl)-N-methylamine | Pd(OAc)₂ / Xantphos | Base (e.g., K₂CO₃) | 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- | Not specified | acs.orgsemanticscholar.org |
| N-halobenzoyl o-haloanilines and N-(prop-2-yn-1-yl)anilines | Pd(PPh₃)₄ / Cu₂O / BINOL-based phosphoramidite | K₂CO₃ | Polycyclic fused indoline skeletons | Moderate to good | rsc.org |
| 2-alkynylanilide and methylboronic acid | Pd(TFA)₂ / xantphos | K₃PO₄ | 3-methylindole | 98 | researchgate.net |
Asymmetric Hydrogenation and Reduction Routes to the Dihydroindole Core
The reduction of the indole ring to an indoline is a fundamental transformation in the synthesis of the target molecule. Catalytic hydrogenation is a widely used method for this purpose. The asymmetric hydrogenation of unprotected indoles has been achieved using iridium complexes, which can lead to enantiomerically enriched indolines. researchgate.net For the synthesis of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-, the precursor, 4-bromo-1-methyl-1H-indole, can be hydrogenated.
Various catalysts are effective for this reduction, including rhodium and ruthenium complexes. For instance, rhodium complexes with chiral bisphosphine ligands like PhTRAP have been successfully used for the asymmetric hydrogenation of N-protected indoles, achieving high enantioselectivity. researchgate.net Ruthenium-NHC catalysts have also been developed for the complete hydrogenation of protected indoles. researchgate.net The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, can influence the efficiency and stereoselectivity of the reaction.
Table 2: Catalytic Hydrogenation of Indole Derivatives
| Substrate | Catalyst System | Hydrogen Pressure | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| N-Boc-protected 3-methyl-indole | Ru-NHC complex | 100 bar | N-Boc-octahydroindole | Good | researchgate.net |
| 2-substituted N-acetylindoles | [Rh(nbd)₂]SbF₆ / PhTRAP | Not specified | Chiral indolines | up to 95% | researchgate.net |
| 2-substituted N-protected-indoles | Rhodium complexes of BINOL-derived phosphoramidites | Not specified | Enantiopure indoline-2-carboxylic acid derivatives | High | scispace.com |
Directed Ortho-Metalation and Halogenation Protocols
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. baranlab.orguwindsor.ca For the synthesis of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-, the N-methyl group on the indoline ring can act as a directing group, although it is considered a moderate one. baranlab.org
The general procedure involves treating the N-methylindoline with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. orgsyn.orgharvard.edu The resulting ortho-lithiated intermediate can then be quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexachloroethane, to introduce the bromine atom at the C4 position. orgsyn.org The regioselectivity of this reaction is a key advantage, often leading to the desired isomer as the major product. orgsyn.org
Green Chemistry Principles in the Synthesis of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. nih.gov This involves the development of more environmentally benign and efficient processes.
Solvent-Free Reaction Conditions
Performing reactions without a solvent or in environmentally benign solvents like water is a core principle of green chemistry. Solvent-free reactions can lead to reduced waste, simplified work-up procedures, and often, enhanced reaction rates. sigmaaldrich.com For the synthesis of bromo-dihydroindoles, solvent-free bromination methods have been explored. For example, the use of solid-supported brominating agents or carrying out reactions under microwave irradiation can eliminate the need for traditional organic solvents. chemicalbook.com Photocatalyzed radical cyclizations in solvents like DMSO also present a greener alternative to some metal-catalyzed methods. acs.orgnih.gov
Catalytic Methodologies for Enhanced Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. thieme.de Catalytic reactions are inherently more atom-economical than stoichiometric reactions as the catalyst is used in small amounts and is regenerated in the reaction cycle. The palladium-catalyzed and hydrogenation reactions discussed in the previous sections are excellent examples of atom-economical methods. thieme.deorganic-chemistry.org The development of new catalytic systems that can achieve high yields and selectivity under mild conditions is a continuous goal in green chemistry. organic-chemistry.org For instance, the use of highly efficient catalysts can reduce the amount of waste generated and the energy required for the synthesis. thieme.de
Waste Minimization Strategies
The principles of green chemistry are increasingly integral to the design of synthetic routes for complex molecules. For the synthesis of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-, waste minimization can be achieved through several key strategies, including enhancing atom economy, reducing solvent use, and employing recyclable catalysts.
Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the final product, is central to green synthesis. rsc.orgnih.gov Traditional N-alkylation methods often use alkyl halides, which can result in the formation of halide salt byproducts and potential overalkylation. thalesnano.com A more atom-economical approach is the use of alcohols as alkylating agents through a "hydrogen-borrowing" or "hydrogen autotransfer" strategy. researchgate.net This process, often catalyzed by ruthenium or iridium complexes, generates only water as a byproduct. researchgate.netorganic-chemistry.org For the N-methylation of 4-bromoindoline (B1282225), using methanol (B129727) would represent a significant improvement in atom economy. Another highly sustainable approach involves using carbon dioxide (CO2) as a C1 source for N-methylation, which can proceed catalyst-free or with simple zinc catalysts in the presence of a reductant like sodium borohydride. rsc.orgrsc.org
Solvent Reduction and Recyclable Catalysts: The reduction or elimination of hazardous organic solvents is a key goal in green chemistry. Microwave-assisted, solvent-free N-arylation of indolines has been successfully demonstrated, suggesting the feasibility of a similar approach for N-methylation. nih.gov When solvents are necessary, using environmentally benign options like water is preferable. Regio-selective C3- and N-alkylation of indolines using alcohols has been achieved in water, highlighting its potential as a green solvent for such transformations. organic-chemistry.org
The use of heterogeneous, recyclable catalysts further minimizes waste. Nano copper oxide (CuO) has been shown to be an effective and recyclable catalyst for the N-arylation of indoles. nih.gov Similarly, palladium on carbon (Pd/C) and cobalt-rhodium heterobimetallic nanoparticles are reusable catalysts for indole synthesis. For the N-methylation step, carbon-supported Ruthenium nanoparticles (Ru/C) have been used for the selective N-dimethylation of various amines using formaldehyde, offering an operationally simple and industrially applicable method. nih.gov
| Strategy | Reactants/Catalyst | Solvent | Advantages |
| Hydrogen Autotransfer | Indoline, Alcohol | Water or Trifluoroethanol | High atom economy (water is the only byproduct), reduced use of toxic alkyl halides. organic-chemistry.orgnih.gov |
| CO2 as C1 Source | Indoline, CO2, Reductant (e.g., NaBH4) | Various | Utilization of a renewable C1 source, catalyst-free options available. rsc.orgrsc.org |
| Heterogeneous Catalysis | Indoline, Alkylating Agent | Various | Catalyst can be recovered and reused, reducing metal waste. nih.govnih.gov |
| Solvent-Free Synthesis | Indoline, Aryl Halide | None (Microwave) | Eliminates solvent waste, reduces reaction time. nih.gov |
Novel Synthetic Routes and Reaction Optimizations
The synthesis of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- can be approached via two primary disconnections: the reduction of the corresponding indole (4-bromo-1-methyl-1H-indole) or the N-methylation of the indoline precursor (4-bromo-2,3-dihydro-1H-indole). Modern synthetic techniques offer significant advantages over classical methods for these transformations.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for accelerating reaction rates, improving yields, and enhancing product purity, often under solvent-free conditions. nih.govnih.govnih.gov The synthesis of the target compound can benefit from this technology in either the indole reduction step or the final N-methylation.
The N-alkylation of indoles and indolines is particularly amenable to microwave heating. For instance, the solvent-free, palladium-catalyzed N-arylation of indolines proceeds efficiently with low catalyst loadings under microwave irradiation. nih.gov A similar strategy could be envisioned for N-methylation using a methylating agent. Furthermore, the chemoselective N-hydroxyalkylation of indoles has been achieved using microwave activation without the need for a strong base or metal catalyst, demonstrating the potential for mild and selective N-functionalization. georgiasouthern.edu The Bischler indole synthesis, a classical method, has also been significantly improved by using microwave irradiation, often in the absence of a solvent. nih.gov
| Substrate | Reagent | Conditions | Yield |
| Indoline | Aryl Bromide | Pd(OAc)2 (0.1 mol%), P(tBu)3 (0.4 mol%), NaOtBu, MW, 120 °C, 1 h | 95% |
| Indoline | Aryl Chloride | Pd2(dba)3 (0.1 mol%), DavePhos (0.4 mol%), NaOtBu, MW, 120 °C, 1 h | 94% |
| Indole | Trifluoroacetaldehyde methyl hemiacetal | DMSO, MW, 120 °C, 20 min | 92% georgiasouthern.edu |
| Aniline (B41778) + Phenacyl Bromide | NaHCO3, MW, 540 W, 45-60 s | None | 50-56% nih.gov |
Flow Chemistry Techniques
Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, scalability, and product consistency. thalesnano.com This technology is well-suited for the synthesis of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-, particularly for the hydrogenation and N-alkylation steps.
The synthesis of indoline derivatives has been demonstrated in flow systems, for example, through the one-step heterogeneous catalytic hydrogenation of a nitro-group containing precursor, avoiding the isolation of the intermediate indole. thalesnano.com The subsequent N-alkylation of the indoline nitrogen has also been optimized in a purpose-built flow reactor, significantly reducing reaction times and the amount of carcinogenic reagents compared to batch processes. thalesnano.com High-temperature N-alkylation of amines with alcohols has been efficiently performed using a flow reactor packed with a heterogeneous catalyst like Raney Nickel, achieving high conversion and selectivity with short residence times. thalesnano.com
| Reaction | Catalyst | Flow Rate | Temperature | Residence Time | Yield/Conversion |
| Indoline N-Alkylation | - | - | - | 30 min | ~100% Conversion |
| Aniline N-Alkylation | Raney Nickel | 0.5 mL/min | 200-300 °C | < 1 min | >90% |
| Alcohol Oxidation | 1% Au/TiO2 | 0.1 mL/min | 100-140 °C | < 1 min | >90% |
Photochemical and Electrochemical Approaches
Photochemical and electrochemical methods represent green and powerful alternatives for organic synthesis, utilizing light or electricity as traceless reagents to drive reactions under mild conditions. nih.govcitedrive.comresearchgate.net
An electrochemical approach is particularly promising for the synthesis of the 4-bromoindoline core. An efficient and environmentally friendly electrochemical bromocyclization of tryptophol (B1683683) and tryptamine (B22526) derivatives has been reported. rsc.org This dearomative procedure generates an electrophilic bromine species from the oxidation of MgBr2, leading to the formation of 3a-bromofuranoindolines and 3a-bromopyrroloindolines without generating organic byproducts. citedrive.comrsc.org This method could be adapted to synthesize the 4-bromoindoline scaffold.
Following the formation of the bromoindoline, electrochemical N-alkylation offers a modern route for the final step. Anodic decarboxylative N-alkylation of heterocycles using non-activated carboxylic acids has been demonstrated, providing a wide substrate scope. nih.gov This method avoids the use of traditional alkylating agents. While specific photochemical routes to the target molecule are less defined, the general field of photochemical reactions of N-heterocyclic compounds is rapidly expanding, offering potential future pathways. citedrive.comresearchgate.netrsc.org For instance, metal-free electrochemical C-H alkylation of indoles using alcohols has been achieved, showcasing another green pathway for functionalization. rsc.org
| Reaction | Reagents/Conditions | Product Type | Yield |
| Electrochemical Bromocyclization | Tryptamine derivative, MgBr2, MeNO2/CH2Cl2, Graphite anode, Pt cathode, 10 mA | 3a-Bromopyrroloindoline | 71-92% citedrive.comrsc.org |
| Electrochemical N-Alkylation | Heterocycle, Carboxylic Acid, n-Bu4NPF6, MeCN/DCM, Graphite anode, Ni cathode | N-Alkyl Heterocycle | up to 80% nih.gov |
| Electrochemical C-H Alkylation | Indole, Alcohol, NHPI, Water, Graphite electrodes | Di(indolyl)methane | up to 96% rsc.org |
Chemical Reactivity and Mechanistic Investigations of 1h Indole, 4 Bromo 2,3 Dihydro 1 Methyl
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the 4-bromo-1-methylindoline ring is governed by the interplay of the electronic effects of the two key substituents: the N-methyl group and the bromine atom.
Reactivity of the Aromatic Ring in the Presence of Bromine and Indole (B1671886) Nitrogen
The reactivity of the benzene (B151609) portion of the indoline (B122111) ring towards electrophiles is significantly influenced by its substituents. The nitrogen atom of the dihydroindole ring, being an aniline-type nitrogen, acts as a powerful activating group. Its lone pair of electrons can be donated into the aromatic π-system through resonance, thereby increasing the electron density of the ring and making it more nucleophilic. libretexts.orgmasterorganicchemistry.com The methyl group attached to the nitrogen further enhances this activation through a positive inductive effect.
In the case of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-, the potent activating effect of the amino group dominates the deactivating effect of the bromine. Therefore, the aromatic ring is considered activated towards electrophilic aromatic substitution, reacting more readily than benzene itself.
Site Selectivity and Directing Effects of Substituents
The regiochemical outcome of EAS reactions is determined by the directing effects of the existing substituents, which dictate the position of the incoming electrophile. Both the activating amino group and the deactivating bromo group are ortho-, para-directors. libretexts.orglibretexts.org
N-Methyl Group (at position 1): This strong activator directs incoming electrophiles to the positions ortho (C7) and para (C5) to itself.
Bromo Group (at position 4): This deactivator also directs incoming electrophiles to its ortho (C5) and para (C7) positions.
Since both substituents direct to the same positions (C5 and C7), the regioselectivity is strongly reinforced. The powerful activating nature of the amino group is the controlling factor, leading to substitution primarily at the C5 and C7 positions. libretexts.org Between these two sites, the C7 position is generally less sterically hindered than the C5 position, which is situated between the bromine atom and the fused pyrrolidine (B122466) ring. However, the precise product distribution can be influenced by the specific electrophile and reaction conditions. For many electrophilic substitutions on similar aniline (B41778) derivatives, a mixture of ortho and para products is common. libretexts.org
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom at the C-4 position serves as an excellent handle for introducing a wide variety of functional groups through nucleophilic substitution, most notably via transition-metal-catalyzed cross-coupling reactions.
Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The C(sp²)-Br bond in 4-bromo-1-methylindoline is amenable to forming new carbon-carbon bonds using palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. wikipedia.orgmasterorganicchemistry.com
Suzuki Reaction: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl structures or to attach alkyl, alkenyl, or alkynyl groups. youtube.comnih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, more substituted alkene. masterorganicchemistry.comorganic-chemistry.org The reaction typically requires a palladium catalyst and a base, and it is known for its excellent stereoselectivity. beilstein-journals.orgnih.gov
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base, although copper-free conditions have been developed. nih.govorganic-chemistry.org This method is invaluable for the synthesis of arylalkynes. researchgate.net
While specific examples for 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- are not extensively documented in readily available literature, the reactivity of various aryl bromides, including other bromoindoles, is well-established. The general conditions for these transformations are summarized in the table below.
| Coupling Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, XPhos, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃, DABCO | DMF, Acetonitrile |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF, Toluene |
Amination and Alkylation Strategies
The C-Br bond can also be functionalized to form carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds by reacting an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base. wikipedia.orglibretexts.org This reaction would allow the bromine atom of 4-bromo-1-methylindoline to be replaced by a wide range of amino groups. researchgate.netrsc.org The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination. nih.gov
Alkylation at the C-4 position can be achieved via coupling reactions like the Suzuki reaction using alkylboronic acids or through other organometallic coupling partners.
Oxidation and Reduction Pathways of the Dihydroindole Ring
The dihydroindole (indoline) ring system can undergo both oxidation and reduction reactions.
Oxidation: A common transformation for indolines is oxidation to the corresponding indole. This aromatization reaction restores the fully conjugated indole ring system. This can be achieved with a variety of oxidizing agents, such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or through catalytic dehydrogenation with palladium on carbon (Pd/C) at elevated temperatures. Further oxidation of the resulting indole can lead to oxindoles or other oxygenated products, typically at the C2 and C3 positions. acs.orgacs.org
Reduction: The primary reduction pathway of interest for this molecule, aside from potential saturation of the aromatic ring under harsh conditions, is the reductive dehalogenation of the C-Br bond. This process, known as hydrodehalogenation, replaces the bromine atom with a hydrogen atom, yielding 1-methylindoline (B1632755). This transformation is typically accomplished via catalytic hydrogenation, using hydrogen gas (H₂) and a palladium catalyst, often supported on carbon (Pd/C), in the presence of a base to neutralize the HBr byproduct. au.dknih.gov
Selective Dehydrogenation to Indole Derivatives
The conversion of the indoline core to the corresponding indole is a synthetically valuable aromatization reaction. For 4-bromo-1-methylindoline, this transformation yields 4-bromo-1-methylindole. While specific studies on this exact substrate are not prevalent, extensive research on the dehydrogenation of the parent indoline scaffold provides significant mechanistic insight.
Several methods have been developed for this oxidative aromatization, moving from classical stoichiometric oxidants to more sophisticated catalytic systems.
Enzymatic Dehydrogenation : Cytochrome P450 enzymes have been shown to catalyze the "aromatase" metabolism of indoline to produce indole. researchgate.net This process is proposed to occur via a formal dehydrogenation pathway, rather than through an intermediate alcohol that subsequently dehydrates. researchgate.net This direct mechanism is a significant finding in the metabolic pathways of indoline-containing compounds. researchgate.net
Photocatalytic Dehydrogenation : A visible-light photoredox process using an iridium photosensitizer and a perester oxidant has been developed for indoline oxidation. rsc.org Mechanistic studies, including kinetic and spectroscopic analyses, point towards a radical chain mechanism. The key step is a selective Hydrogen Atom Transfer (HAT) from the indoline substrate, likely from the C2 or N-H position in parent indolines, initiated by an alkoxy radical. rsc.org
Copper-Catalyzed Oxidation : A notable method employs a Cu(I) catalyst with an organic percarbonate as the stoichiometric oxidant. This procedure has proven effective and scalable for the synthesis of key indole intermediates. acs.org
The dehydrogenation of 4-bromo-1-methylindoline would follow similar principles. The N-methyl group prevents N-H abstraction, suggesting that a HAT mechanism would likely target the C-H bonds at the 2-position. The bromine substituent at the 4-position is unlikely to interfere sterically but would influence the electronic properties of the aromatic ring.
Interactive Table: Comparison of Indoline Dehydrogenation Methods
| Method | Catalyst/Reagent | Mechanism | Key Features | Reference |
| Enzymatic | Cytochrome P450 | Formal Dehydrogenation | Biomimetic, "Aromatase" process | researchgate.net |
| Photocatalytic | Ir/Perester | Radical Chain (HAT) | Visible light, mild conditions | rsc.org |
| Copper-Catalyzed | Cu(I)/Percarbonate | Oxidation | Scalable, efficient | acs.org |
Ring-Opening and Rearrangement Reactions
The indoline skeleton, while relatively stable, can participate in ring-opening and rearrangement reactions, typically under forcing conditions or with specific activation.
Ring-Opening Reactions : For related N-alkylated five-membered rings like N-methyl-2-pyrrolidone (NMP), ring-opening can occur under acidic or alkaline conditions through hydrolysis of the amide bond (in NMP's case). researchgate.net By analogy, strong acid or base treatment of 4-bromo-1-methylindoline could potentially lead to cleavage of the C-N bonds, although this is less common for non-activated indolines. More relevant are protonation-induced C-C bond fragmentation reactions, which have been observed in complex spiroindolines, leading to the formation of medium-sized lactam rings. acs.org
Rearrangement Reactions : The indoline framework can undergo rearrangements, though this is less studied than rearrangements leading to its formation. rsc.org Dearomative rearrangements, such as the Claisen rearrangement of 3-indolyl alcohols, are powerful methods for synthesizing highly substituted indolines. nih.govacs.org These reactions proceed through ordered, chair-like transition states, allowing for the transfer of stereochemical information. nih.govacs.org While these are formation pathways, they highlight the accessibility of complex transition states involving the indoline core.
For 4-bromo-1-methylindoline, rearrangement might be induced through intermediates that disrupt the aromaticity of the benzene moiety, but such reactions would likely require specific reagents to facilitate the process, such as strong Lewis acids or transition metals.
Acid-Base Properties and Protonation Studies
The acid-base characteristics of 4-bromo-1-methylindoline are governed by the lone pair of electrons on the tertiary nitrogen atom.
Basicity of the Indole Nitrogen
The nitrogen atom in 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- is part of a saturated heterocyclic system, making it an N,N-disubstituted aniline derivative. As such, it is a weak base. Protonation occurs at the nitrogen atom to form the corresponding indolinium salt. The basicity of this nitrogen is significantly lower than that of aliphatic amines due to the delocalization of the nitrogen's lone pair into the adjacent benzene ring. This resonance effect reduces the electron density on the nitrogen, making it less available to accept a proton.
Influence of the Bromine Substituent on Acidity/Basicity Profiles
Substituents on the aromatic ring play a crucial role in modulating the basicity of the indoline nitrogen. The bromine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I effect). wikipedia.org This effect further pulls electron density away from the benzene ring and, consequently, from the nitrogen atom.
This reduction in electron density on the nitrogen atom has a clear consequence:
Decreased Basicity : The presence of the bromine atom makes 4-bromo-1-methylindoline a weaker base than its unsubstituted counterpart, N-methylindoline. nih.gov
This is a general trend observed in substituted anilines. Electron-withdrawing groups decrease basicity by destabilizing the positive charge that develops on the nitrogen in the conjugate acid. wikipedia.orgmasterorganicchemistry.com The pKa of the conjugate acid of 4-bromo-1-methylindoline would therefore be lower than that of N-methylindoline. For comparison, the pKa of 2-bromobutyric acid is slightly higher (indicating a weaker acid) than 2-chlorobutyric acid, which reflects the relative inductive effects of halogens (F > Cl > Br > I). reddit.com This trend confirms that bromine is a significant electron-withdrawing substituent.
Interactive Table: Effect of Substituents on Basicity
| Compound | Key Substituent | Electronic Effect | Expected Basicity (Relative) |
| N-Methylindoline | - | Reference | Base |
| 4-Bromo-1-methylindoline | 4-Bromo | -I (Electron-withdrawing) | Less Basic |
| 4-Nitro-1-methylindoline (Hypothetical) | 4-Nitro | -I, -M (Strongly e-withdrawing) | Even Less Basic |
| 4-Methoxy-1-methylindoline (Hypothetical) | 4-Methoxy | -I, +M (e-donating) | More Basic |
Reaction Kinetics and Mechanistic Elucidation Studies
Detailed kinetic and mechanistic studies on 4-bromo-1-methylindoline are scarce. However, principles from related systems can be applied to understand its reaction pathways, particularly for dehydrogenation.
Transition State Analysis
The transition state (TS) is the highest energy point on a reaction coordinate, and its structure and energy determine the reaction rate. Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for locating and analyzing transition states. youtube.comyoutube.com
For the dehydrogenation of 4-bromo-1-methylindoline, the nature of the transition state would depend on the mechanism:
HAT Mechanism : In a radical-based dehydrogenation, the transition state for the rate-determining hydrogen atom transfer step would involve the approach of a radical species (e.g., an alkoxy radical) to one of the C2-hydrogens. The TS would feature a partially broken C-H bond and a partially formed radical-H bond.
P450 Mechanism : For an enzymatic reaction, the TS would involve the complex interaction of the substrate within the active site of the enzyme, likely involving an iron-oxo species.
Kinetic studies provide experimental evidence for proposed mechanisms. For example, a significant kinetic isotope effect (KIE), where a C-D bond breaks slower than a C-H bond, would strongly support a mechanism where C-H bond cleavage is the rate-determining step, as in a HAT process. rsc.org
Computational studies on the bromination of indoles (the aromatized form) have shown that the Gibbs free energy barrier (ΔG‡) for the rate-determining step can be calculated, and these barriers correlate with the electron-withdrawing power of substituents. researchgate.net A similar approach could be applied to reactions of 4-bromo-1-methylindoline to quantify the energetic landscape of its transformations.
Reaction Intermediate Identification and Characterization
A comprehensive review of scientific literature reveals a significant gap in the specific mechanistic studies of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-. While the general reactivity of indoline and bromo-aromatic systems is well-documented, dedicated research identifying and characterizing the reaction intermediates of this particular compound is not presently available in published literature.
In principle, the reactivity of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- can be predicted to involve several types of transient species depending on the reaction conditions. For instance, in electrophilic aromatic substitution reactions, the attack of an electrophile on the benzene ring is expected to proceed through a resonance-stabilized carbocation known as an arenium ion or sigma complex. researchgate.netnih.govresearchgate.net Similarly, oxidation reactions could potentially form radical cation intermediates. researchgate.net Palladium-catalyzed cross-coupling reactions at the bromine-substituted position would involve a series of organopalladium intermediates as part of the catalytic cycle. slideshare.netacs.org
However, the successful isolation, spectroscopic characterization (e.g., by NMR, IR, or transient absorption spectroscopy), or computational modeling of these specific intermediates for 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- has not been reported. Techniques for studying short-lived species, such as trapping experiments with specific reagents or advanced spectroscopic methods like freeze-quench Mössbauer spectroscopy, have been applied to other complex chemical and biological systems to characterize intermediates but have not been directed towards this compound. nih.govnih.govnih.gov
Computational chemistry, a powerful tool for elucidating reaction mechanisms and predicting the structure and stability of transient species, has been used to study related indole and aniline systems. csbsju.edunih.govresearchgate.net These studies provide frameworks for how such investigations could be conducted. For example, Density Functional Theory (DFT) calculations could model the reaction pathways and identify the transition states and intermediates involved in various transformations of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-.
Due to the absence of specific experimental data or dedicated computational studies in the current body of scientific literature, a detailed discussion and data presentation on the reaction intermediates of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- cannot be provided at this time. Further research is required to explore the mechanistic intricacies of this compound's reactivity.
Derivatization and Functionalization Strategies of 1h Indole, 4 Bromo 2,3 Dihydro 1 Methyl
Functionalization at the Bromine Position
The carbon-bromine bond at the C4 position is the most versatile site for introducing molecular diversity. The electron-rich nature of the indoline (B122111) ring system combined with the reactivity of the aryl bromide moiety enables a host of transformations, primarily through the formation of organometallic intermediates and subsequent cross-coupling reactions.
The conversion of the aryl bromide into an organometallic species is a fundamental step for subsequent reactions with various electrophiles.
Grignard Reagents: The reaction of 4-bromo-1-methylindoline with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), can generate the corresponding Grignard reagent, (1-methylindolin-4-yl)magnesium bromide. wikipedia.orgmasterorganicchemistry.com This reaction involves the insertion of magnesium into the carbon-bromine bond. wikipedia.org The process must be conducted under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. masterorganicchemistry.com Activating agents like iodine or 1,2-dibromoethane (B42909) are often used to initiate the reaction on the magnesium surface. wikipedia.org
Organolithium Reagents: An alternative method to generate a nucleophilic carbon at the C4 position is through lithium-halogen exchange. wikipedia.org This reaction is typically performed at low temperatures (e.g., -78 °C) by treating the aryl bromide with an alkyllithium reagent, most commonly n-butyllithium or tert-butyllithium. wikipedia.orgtcnj.edu The exchange is generally fast, following the reactivity trend I > Br > Cl. wikipedia.org This method transforms the 4-bromo-1-methylindoline into 4-lithio-1-methylindoline, which can then be used in subsequent reactions. For substrates with sensitive functional groups, a combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium can be employed to achieve a selective and efficient bromine-metal exchange under non-cryogenic conditions. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position of the indoline ring system.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The versatility, mild reaction conditions, and low toxicity of the boron reagents make the Suzuki reaction highly valuable. wikipedia.org This method can be used to introduce a wide array of aryl, heteroaryl, or vinyl groups onto the 4-position of the 1-methylindoline (B1632755) core. nih.govnih.gov
Buchwald-Hartwig Amination: To form a carbon-nitrogen bond, the Buchwald-Hartwig amination is the premier method. It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base. wikipedia.orglibretexts.org This reaction has broad substrate scope and has largely replaced harsher classical methods for C-N bond formation. wikipedia.org It allows for the synthesis of various 4-amino-1-methylindoline derivatives.
Heck Coupling: The Heck reaction facilitates the formation of a new C-C bond by coupling 4-bromo-1-methylindoline with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This reaction is a key method for the synthesis of substituted alkenes and is widely used to introduce vinyl-type functional groups at the C4 position. researchgate.net
Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira reaction is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org This transformation is highly efficient for creating C(sp²)-C(sp) bonds, leading to the synthesis of 4-alkynyl-1-methylindoline derivatives. organic-chemistry.orgyoutube.com
| Reaction Name | Coupling Partner | Catalyst/Reagents | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ / R-B(OR')₂ | Pd Catalyst, Base | C-C | 4-Aryl/Vinyl-1-methylindoline |
| Buchwald-Hartwig Amination | R₂NH | Pd Catalyst, Ligand, Base | C-N | 4-(Dialkyl/Aryl)amino-1-methylindoline |
| Heck Coupling | Alkene (H₂C=CHR) | Pd Catalyst, Base | C-C | 4-Vinyl-1-methylindoline |
| Sonogashira Coupling | Terminal Alkyne (H-C≡CR) | Pd Catalyst, Cu(I) co-catalyst, Base | C-C | 4-Alkynyl-1-methylindoline |
Functionalization at the Indole (B1671886) Nitrogen (N1)
The nitrogen atom in 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- is part of a tertiary amine, as it is already substituted with a methyl group. Therefore, direct functionalization through conventional alkylation or acylation is not feasible. To introduce different substituents at the N1 position, a demethylation strategy must first be employed.
Direct alkylation or acylation of the N1 position of 4-bromo-1-methylindoline is not possible due to the absence of a proton on the nitrogen atom. Further functionalization requires the cleavage of the existing N-methyl bond. N-dealkylation is a significant chemical transformation that provides a route to secondary amines, which can then be derivatized. nih.govnih.gov Common methods for N-demethylation include the use of chloroformates, such as 1-chloroethyl chloroformate (ACE-Cl) or α-chloroethyl chloroformate, followed by a hydrolysis step. nih.gov This two-step process yields the corresponding secondary amine, 4-bromoindoline (B1282225).
Once the N-demethylation has been achieved to produce 4-bromoindoline, the resulting secondary amine serves as a versatile intermediate for the synthesis of a wide range of N-substituted derivatives. nih.gov
N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides or subjected to reductive amination with aldehydes or ketones to introduce new alkyl groups at the N1 position.
N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding N-acyl derivatives.
N-Arylation: The nitrogen can be arylated using Buchwald-Hartwig or Ullmann coupling conditions to form N-arylindoline derivatives.
This demethylation/re-functionalization sequence significantly broadens the scope of accessible derivatives from the parent 4-bromo-1-methylindoline structure.
Functionalization of the Dihydroindole Ring (C2, C3)
The C2 and C3 positions of the 2,3-dihydroindole (indoline) ring consist of sp³-hybridized carbon atoms. Functionalization at these sites is less common than on the aromatic ring but can be achieved through methods such as oxidation or direct C-H activation.
One of the most fundamental transformations of the dihydroindole ring is its oxidation to the corresponding aromatic indole. This can be accomplished using various oxidizing agents, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield 4-bromo-1-methylindole. dtic.mil This aromatization changes the chemical properties of the heterocyclic core and opens up further avenues for functionalization characteristic of the indole ring, such as electrophilic substitution at the C3 position.
More advanced methods allow for the direct functionalization of the C(sp³)–H bonds at the C2 and C3 positions. Recent research has demonstrated that engineered enzymes, such as cytochrome P450 variants, can catalyze carbene transfer reactions to achieve C-H functionalization. chemrxiv.org These biocatalytic methods can exhibit high levels of regioselectivity, enabling the selective introduction of functional groups at either the C2 or C3 position of the N-methyl indoline scaffold. chemrxiv.org For instance, radical-mediated C–H functionalization using engineered myoglobin (B1173299) has shown promise in selectively modifying these positions. chemrxiv.org
| Enzyme Variant | Target Position | Carbene Source | Product | Yield | Regioselectivity (C2:C3) |
|---|---|---|---|---|---|
| CYP119 Variant A | C2 | Ethyl Diazoacetate | C2-Functionalized N-Methyl Indoline | Up to 75% | High C2 preference |
| CYP119 Variant B | C3 | Ethyl Diazoacetate | C3-Functionalized N-Methyl Indoline | Up to 80% | High C3 preference |
Note: Data presented in the table is illustrative of findings reported in the cited literature and may not represent exact values for the 4-bromo substituted analog.
Stereoselective Hydroxylation and Amination
The stereoselective introduction of hydroxyl and amino groups into the indoline core is a powerful strategy for creating complex and chiral molecules. These reactions often employ transition-metal catalysis or biocatalysis to control the position and stereochemistry of the new functional group. For related indole structures, various methods for hydroxylation and amination have been developed. However, specific protocols and research findings for the stereoselective hydroxylation or amination of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- are not described in the current body of scientific literature. Consequently, no data tables detailing reaction conditions, yields, or stereoselectivities for this specific substrate can be provided.
Formation of Spirocyclic Systems
Spirocyclic indolines are three-dimensional structures of significant interest in drug discovery. Their synthesis often involves the intramolecular cyclization of a pre-functionalized indoline or an intermolecular reaction that constructs the spiro-center. While there are general methods for creating spiro-indoline systems from various precursors, research that utilizes 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- as a starting material for the formation of spirocyclic systems has not been identified. As such, there are no detailed research findings or corresponding data tables to present for this topic.
Multi-Component Reactions Involving 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products. Indole and indoline derivatives are frequently used as components in various MCRs. These reactions offer a rapid way to build molecular diversity. A search for MCRs that specifically incorporate 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- as a reactant did not yield any specific examples or dedicated studies. Therefore, no detailed research findings or data tables on its use in multi-component reactions can be compiled.
Theoretical and Computational Studies of 1h Indole, 4 Bromo 2,3 Dihydro 1 Methyl
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons within a molecule dictates its chemical behavior. Electronic structure analysis of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- can elucidate the distribution of electron density, the nature of its chemical bonds, and the energies of its molecular orbitals.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in determining the optimized geometry and electronic properties of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-. These calculations can predict various parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. scielo.br A smaller energy gap suggests higher reactivity. DFT calculations can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-
| Parameter | Illustrative Value |
| Total Energy | -X Hartrees |
| HOMO Energy | -Y eV |
| LUMO Energy | -Z eV |
| HOMO-LUMO Gap | (Y - Z) eV |
| Dipole Moment | D Debye |
Note: The values in this table are for illustrative purposes and represent the type of data obtained from DFT calculations.
The Quantum Theory of Atoms in Molecules (QTAIM) offers another powerful method for analyzing the electronic structure based on the topology of the electron density. researchgate.netnih.gov QTAIM can identify and characterize chemical bonds and other interactions by locating critical points in the electron density. nih.gov For instance, a bond critical point (BCP) between two atoms indicates the presence of a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can reveal the nature of the interaction. researchgate.net For example, a negative Laplacian is characteristic of a shared (covalent) interaction, while a positive Laplacian suggests a closed-shell (e.g., ionic, van der Waals, or hydrogen bond) interaction. researchgate.net QTAIM analysis can be particularly useful in identifying weak intramolecular interactions that influence the conformation and stability of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-. nih.gov
Table 2: Illustrative NBO and QTAIM Parameters for a Key Interaction in 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-
| Interaction | NBO Stabilization Energy (E(2)) (kcal/mol) | QTAIM Electron Density (ρ) at BCP (a.u.) | QTAIM Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
| Example: C-Br Bond | E | ρ | ∇²ρ |
Note: This table illustrates the type of data generated from NBO and QTAIM analyses for a specific interaction within the molecule.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- is not static. The molecule can adopt various conformations due to the flexibility of its five-membered dihydroindole ring. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
The five-membered ring of the indoline (B122111) core can exist in different puckered conformations, such as envelope and twist forms. smu.edu Computational methods can be used to map the potential energy surface associated with this ring puckering. researchgate.net By systematically varying the dihedral angles of the ring, it is possible to locate the energy minima corresponding to stable conformers and the transition states that connect them. This analysis provides a quantitative description of the ring's flexibility and the energy barriers for interconversion between different puckered forms. smu.edu The Cremer-Pople puckering coordinates are often used to quantitatively describe the degree and type of puckering in a ring system. smu.edu
Table 3: Illustrative Relative Energies of Conformers of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-
| Conformer | Relative Energy (kcal/mol) |
| Global Minimum (e.g., Envelope) | 0.00 |
| Local Minimum (e.g., Twist) | ΔE₁ |
| Transition State | ΔE₂ |
Note: This table provides an example of the kind of data obtained from a conformational analysis, showing the relative energies of different structures.
Spectroscopic Property Prediction (beyond basic identification)
Computational chemistry can also predict various spectroscopic properties of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- with a high degree of accuracy. These predictions can aid in the interpretation of experimental spectra or even guide the design of new experiments.
Advanced computational methods can be used to simulate vibrational spectra, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the observed spectral bands to specific molecular motions. researchgate.net This goes beyond simple functional group identification and provides a detailed understanding of the vibrational dynamics of the molecule.
Furthermore, computational techniques can predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants. These calculations can help in the assignment of complex NMR spectra and provide further confirmation of the molecule's structure and conformation. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides powerful tools to predict NMR chemical shifts, offering valuable insights for interpreting experimental spectra and confirming structural assignments. For 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-, theoretical chemical shifts can be calculated using methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach. liverpool.ac.ukresearchgate.net
The process typically involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.
NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated.
Chemical Shift Determination: The calculated shielding values are referenced against a standard, typically Tetramethylsilane (TMS), to yield the predicted chemical shifts in parts per million (ppm).
These predictions are sensitive to the chosen computational model, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). researchgate.net The predicted values for analogous indole (B1671886) structures provide a reference for what might be expected for the title compound. For instance, in related bromo-methyl-indoles, the proton signals on the aromatic ring typically appear between 7.0 and 8.0 ppm, while the methyl group protons resonate at a much higher field. rsc.org
A hypothetical data table for predicted chemical shifts is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- Note: These values are illustrative and would require specific computational studies for verification.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | 3.15 | 35.2 |
| C2-H₂ | 3.60 | 54.5 |
| C3-H₂ | 3.05 | 28.1 |
| C4-Br | - | 115.0 |
| C5-H | 7.10 | 125.0 |
| C6-H | 6.95 | 120.8 |
| C7-H | 7.30 | 128.3 |
| C3a | - | 140.1 |
Vibrational Frequencies and IR/Raman Spectra
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sauni-siegen.de Computational methods can predict these vibrational frequencies, which aids in the assignment of experimental spectral bands to specific molecular motions. researchgate.net
Calculations are typically performed using DFT methods to compute the harmonic vibrational frequencies. The results allow for the simulation of the complete IR and Raman spectra, showing the expected peak positions and relative intensities. researchgate.netksu.edu.sa Key vibrational modes for 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- would include:
C-H stretching vibrations of the aromatic ring and the dihydro-indole core.
N-CH₃ stretching and bending modes.
C-N and C-C stretching of the heterocyclic ring.
C-Br stretching vibration, typically appearing at lower frequencies.
The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. researchgate.net
Table 2: Selected Predicted Vibrational Frequencies for 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- Note: These values are illustrative and based on general frequency ranges for similar functional groups. Specific calculations are required for accuracy.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Spectroscopic Activity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| C=C Aromatic Stretch | 1600-1450 | IR, Raman |
| CH₂ Scissoring | 1470-1440 | IR |
| N-CH₃ Bending | 1450-1400 | IR |
| C-N Stretch | 1350-1250 | IR |
UV-Vis Absorption and Fluorescence Properties
Theoretical calculations can predict the electronic transitions of a molecule, which correspond to its Ultraviolet-Visible (UV-Vis) absorption spectrum. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating electronic spectra and predicting the maximum absorption wavelengths (λ_max).
For an indole derivative, the absorption spectra are typically characterized by π → π* transitions of the aromatic system. researchgate.net The substitution pattern, including the bromo and N-methyl dihydro-indole functionalities, influences the energy levels of the molecular orbitals and thus the absorption wavelengths. The parent indole molecule exhibits strong absorption bands in the UV region. nist.gov The presence of a bromine atom may cause a bathochromic (red) shift in the absorption maxima.
Fluorescence properties are related to the molecule's ability to emit light from its lowest excited singlet state. mdpi.com While many indole derivatives are fluorescent, this property can be highly sensitive to the molecular structure and environment. mdpi.com Computational studies can provide insights into the nature of the lowest excited state and the likelihood of fluorescence versus non-radiative decay pathways. Some related compounds, like 1H-indole-2,3-dione, have been studied for their photophysical properties, though they may not exhibit strong fluorescence in certain solvents due to aggregation-caused quenching. researchgate.net
Reaction Mechanism Modeling and Transition State Characterization
Computational Pathways for Key Transformations
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing researchers to investigate detailed reaction mechanisms. For 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-, theoretical studies could model key transformations such as electrophilic aromatic substitution, N-alkylation, or metal-catalyzed cross-coupling reactions at the bromine position.
By modeling the reactants, intermediates, transition states, and products, a complete reaction pathway can be elucidated. For example, in a hypothetical palladium-catalyzed amination reaction, computational modeling could identify the sequence of elementary steps: oxidative addition, ligand exchange, and reductive elimination. This provides a molecular-level understanding that is often difficult to obtain through experimental means alone.
Energy Barriers and Reaction Rate Constants
A critical aspect of reaction modeling is the characterization of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡). This barrier is a key determinant of the reaction rate.
1h Indole, 4 Bromo 2,3 Dihydro 1 Methyl As a Synthetic Building Block
Role in the Synthesis of Complex Natural Products
The indoline (B122111) scaffold is a core structural motif found in a vast array of naturally occurring compounds, particularly in alkaloids that exhibit significant biological activities. The presence of a bromine atom on the 4-position of the 1-methylindoline (B1632755) core enhances its utility as a precursor, enabling the construction of intricate molecular frameworks through modern synthetic methodologies.
Construction of Polycyclic Indole (B1671886) Alkaloids
Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with many members possessing important pharmacological properties, such as antihypertensive and antitumor activities. nih.govrsc.orgnih.gov The synthesis of these complex molecules often relies on the strategic assembly of polycyclic systems around a core indole or indoline nucleus. thieme.de
The 4-bromo-1-methylindoline scaffold is a key precursor for building such polycyclic structures. The bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. thieme.denih.gov These reactions allow for the annulation of additional rings onto the indoline framework, a critical step in assembling the complex, multi-ring systems characteristic of many indole alkaloids. rsc.org For instance, a common strategy involves an intermolecular coupling to attach a side chain, followed by an intramolecular cyclization to form a new ring fused to the indoline core. The development of efficient, atom-economical methods for creating these polycyclic indolines from simple precursors is an active area of research. thieme.de
Table 1: Key Reactions in Polycyclic Alkaloid Synthesis
| Reaction Name | Bond Formed | Typical Reagents | Role of Bromo-substituent |
|---|---|---|---|
| Suzuki Coupling | Carbon-Carbon | Aryl/vinyl boronic acids, Pd catalyst, Base | Electrophilic partner |
| Heck Coupling | Carbon-Carbon | Alkenes, Pd catalyst, Base | Electrophilic partner |
| Buchwald-Hartwig Amination | Carbon-Nitrogen | Amines, Pd catalyst, Base | Electrophilic partner |
| Sonogashira Coupling | Carbon-Carbon | Terminal alkynes, Pd/Cu catalysts, Base | Electrophilic partner |
This table summarizes common cross-coupling reactions where a bromo-substituted indoline could serve as a key building block.
Precursor to Structurally Diverse Heterocycles
Beyond complex alkaloids, 4-bromo-1-methylindoline is a precursor for a wide range of other structurally diverse heterocycles. The reactivity of the carbon-bromine bond allows for the introduction of various functional groups and the construction of different heterocyclic systems through palladium-catalyzed domino reactions. nih.gov These reactions can involve sequential bond-forming events, such as an intermolecular alkylation followed by an intramolecular amination, to rapidly build benzannulated N-heterocycles. nih.gov
Research has demonstrated the feasibility of palladium-catalyzed C–N and C–O bond formation using N-substituted 4-bromo-7-azaindoles, a scaffold structurally similar to 4-bromo-1-methylindoline. beilstein-journals.org In these studies, various amides, amines, amino acid esters, and phenols were successfully coupled to the 4-position of the azaindole ring, showcasing the versatility of the bromo-substituent as a synthetic handle. beilstein-journals.org This methodology can be extrapolated to 4-bromo-1-methylindoline to generate a library of novel indoline derivatives with diverse functionalities, which are valuable intermediates in drug discovery programs. beilstein-journals.orgrsc.org The ability to functionalize the 4-position provides a route to compounds that might otherwise be difficult to access. researchgate.net
Application in Materials Chemistry (Non-Biological Focus)
In materials science, the focus shifts from biological activity to the electronic and photophysical properties of molecules. Brominated heterocyclic compounds are fundamental building blocks for organic electronics due to their role as monomers in the synthesis of functional polymers.
Precursor to Organic Semiconductors
Organic semiconductors (OSCs) are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgmdpi.com The performance of these materials is highly dependent on their molecular structure. The indoline core, being an electron-rich heterocycle, is an attractive component for designing new OSCs.
The synthesis of many high-performance OSCs and conjugated polymers relies on palladium-catalyzed cross-coupling reactions where brominated aromatic or heterocyclic monomers are essential starting materials. mdpi.com 4-Bromo-1-methylindoline can serve as such a monomer. Through reactions like Suzuki or Stille coupling, the indoline unit can be incorporated into larger π-conjugated systems. The bromine atom's position allows for the extension of the conjugated system in a specific direction, influencing the final material's electronic properties, such as its charge carrier mobility and solid-state packing. mdpi.com
Components in Conjugated Polymers
Conjugated polymers are a major class of organic semiconductors, valued for their processability and tunable properties. rsc.org The synthesis of these polymers often involves the step-growth polymerization of di-functionalized monomers, such as di-bromo or di-boronic ester derivatives of aromatic or heterocyclic units. nih.gov
While 4-bromo-1-methylindoline is a mono-brominated compound, it can be used to synthesize end-capping groups or be incorporated into unsymmetrical polymer structures. Furthermore, it serves as a precursor to di-functionalized indoline monomers. For example, additional reactions on the indoline ring could install a second reactive group, creating an A-B type monomer. The inclusion of the non-aromatic, dihydro-indole portion of the indoline can influence the polymer's conformational flexibility and solubility, which are critical parameters for device fabrication. chemrxiv.org The general strategy for creating such polymers often involves a Suzuki cross-coupling copolymerization between a diboronic ester and a dibromo-heterocycle to build the polymer backbone. nih.gov
Development of Catalytic Ligands and Metal Complexes
The field of catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and precisely control its reactivity and selectivity. Indole and indoline derivatives are frequently used in ligand design due to the presence of nitrogen atoms that can act as donor sites.
The 4-bromo-1-methylindoline molecule is a valuable platform for creating novel ligands. The bromine atom can be used as a handle to introduce other coordinating groups via cross-coupling reactions. For example, coupling with a phosphine-containing boronic acid or an amino-pyridine could install additional P- or N-donor sites, leading to bidentate or tridentate ligands. nih.gov Ligands derived from related structures like 4-bromoaniline have been used to create metal complexes with interesting properties. jmchemsci.comjmchemsci.com
Metal complexes incorporating indole-based ligands have been studied for a variety of applications, including their potential as therapeutic agents and catalysts. nih.gov The synthesis of these complexes involves reacting a suitably functionalized indole or indoline ligand with a metal salt. jmchemsci.comnih.gov The specific geometry and electronic properties of the resulting metal complex are dictated by the structure of the ligand and the nature of the metal ion. By modifying the 4-position of the indoline ring, it is possible to systematically tune the steric and electronic properties of the resulting ligand, thereby influencing the performance of the final metal complex in a catalytic cycle. indexcopernicus.com
Table 2: Compound Names Mentioned
| Compound Name | Synonym(s) |
|---|---|
| 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- | 4-Bromo-1-methylindoline |
| 4-bromo-7-azaindole | 4-bromo-1H-pyrrolo[2,3-b]pyridine |
Advanced Spectroscopic Elucidation and Structural Analysis of 1h Indole, 4 Bromo 2,3 Dihydro 1 Methyl and Its Derivatives
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. longdom.org For 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- (C9H10BrN), HRMS is particularly crucial for confirming the presence of bromine due to its distinct isotopic signature. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity.
The predicted monoisotopic mass for C9H1079BrN is 211.0048 and for C9H1081BrN is 213.0027. An HRMS analysis would be expected to resolve these two peaks, and the near 1:1 ratio of their intensities would provide definitive evidence for the presence of a single bromine atom in the molecule. researchgate.net Any significant deviation from this ratio could suggest the presence of impurities or a different molecular formula.
Table 1: Predicted HRMS Isotopic Data for C9H10BrN
| Ion Formula | Calculated m/z | Relative Abundance (%) |
| [C9H1079BrN]+ | 211.0048 | 100.0 |
| [C9H1081BrN]+ | 213.0027 | 97.3 |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy is the cornerstone for the complete structural assignment of organic molecules in solution. Techniques such as COSY, HSQC, and HMBC provide through-bond connectivity information, while NOESY/ROESY reveal through-space proximities.
A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- is achieved through the combined use of 1D and 2D NMR experiments.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the dihydro-indole ring, and the N-methyl group. The aromatic region would display signals for the three protons on the benzene (B151609) ring, with their coupling patterns revealing their relative positions. The protons at C2 and C3 would likely appear as triplets due to coupling with each other. The N-methyl protons would be a singlet.
¹³C NMR: The carbon spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the bromine substituent and the N-methyl group.
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations. sdsu.edu It would show a correlation between the protons on C2 and C3, confirming their vicinal relationship. It would also reveal the coupling network among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. sdsu.eduyoutube.com It allows for the unambiguous assignment of the carbon signals for all protonated carbons (CH, CH₂, and CH₃).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. youtube.com This is critical for assigning quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the N-methyl protons to C2 and the aromatic carbon C7a would confirm the position of the methyl group. Correlations from the aromatic protons to the brominated carbon (C4) would definitively place the bromine atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations
| Position | Predicted ¹H (ppm) | Predicted ¹³C (ppm) | Key HMBC Correlations (from ¹H) |
| N-CH₃ | ~2.8 (s, 3H) | ~35 | C2, C7a |
| C2-H₂ | ~3.0 (t, 2H) | ~28 | C3, C7a, N-CH₃ |
| C3-H₂ | ~3.6 (t, 2H) | ~53 | C2, C3a, C4 |
| C4 | - | ~115 | - |
| C5-H | ~6.6 (d, 1H) | ~125 | C3a, C7, C4 |
| C6-H | ~7.0 (t, 1H) | ~128 | C4, C7a |
| C7-H | ~6.5 (d, 1H) | ~110 | C5, C3a |
| C3a | - | ~130 | - |
| C7a | - | ~150 | - |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to identify protons that are close in space, irrespective of whether they are connected through bonds. columbia.edu For 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-, these experiments would be crucial for confirming the regiochemistry and providing insight into the molecule's conformation.
A key expected correlation would be between the N-methyl protons and the proton at the C7 position on the aromatic ring. This through-space interaction would provide strong evidence for the N-methylation of the indoline (B122111) nitrogen. Further NOE/ROE correlations between the C2 protons and the N-methyl group, as well as between the C3 protons and the C4-bromo substituent, would help to define the conformation of the five-membered ring.
X-ray Crystallography for Solid-State Structure Determination
While no crystal structure for 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- is currently available in the public domain, X-ray crystallography would provide the definitive solid-state structure. researchgate.net Analysis of a suitable single crystal would yield precise data on bond lengths, bond angles, and dihedral angles.
Based on known structures of related brominated indoles and indolines, the bond lengths and angles can be predicted. nih.goviucr.org The C-Br bond length is expected to be approximately 1.90 Å. The geometry around the sp³ hybridized C2 and C3 atoms would be tetrahedral, while the aromatic portion would be planar. The five-membered dihydro-pyrrole ring is not perfectly planar and would likely adopt an envelope or twisted conformation.
Table 3: Exemplary Bond Lengths and Angles from a Related Indoline Structure
| Bond/Angle | Expected Value |
| C(aromatic)-Br | ~1.90 Å |
| N1-C2 | ~1.47 Å |
| C2-C3 | ~1.54 Å |
| N1-C(methyl) | ~1.46 Å |
| C3-C3a | ~1.51 Å |
| C2-N1-C(methyl) | ~118° |
| N1-C2-C3 | ~104° |
| C2-C3-C3a | ~105° |
Note: These values are illustrative and based on data from similar known crystal structures.
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-, several types of interactions would be anticipated to influence the crystal packing. While lacking a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. Weak C-H···π interactions are also possible.
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. For derivatives of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- that possess stereogenic centers and are therefore chiral, these methods can provide invaluable three-dimensional structural information. The introduction of a substituent at the C2 or C3 position of the indoline ring, for instance, can create a chiral center, leading to enantiomeric pairs. The elucidation of the absolute configuration and conformational preferences of such chiral derivatives is crucial in many scientific fields, including medicinal chemistry and materials science.
Based on available scientific literature, specific experimental data on the Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) of chiral derivatives of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- is not extensively reported. However, the principles of these techniques and data from structurally related chiral indole (B1671886) alkaloids and synthetic indolines can be used to predict and interpret the expected spectroscopic behavior of these compounds.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) or molar ellipticity ([θ]) against wavelength. The resulting spectral bands, known as Cotton effects, can be either positive or negative and are characteristic of the electronic transitions within the chiral molecule's chromophores.
For chiral derivatives of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-, the indoline chromophore is expected to dominate the CD spectrum in the ultraviolet region. The benzene ring, with its π-π* transitions, and the nitrogen atom with its n-σ* transitions, are the primary sites of absorption. The position, sign, and magnitude of the Cotton effects are highly sensitive to the stereochemistry of the molecule.
Hypothetical CD Data for a Chiral Derivative:
To illustrate the potential application of CD spectroscopy, consider a hypothetical chiral derivative, (2R)-2-acetyl-4-bromo-2,3-dihydro-1-methyl-1H-indole. The expected CD spectrum would provide crucial data for assigning its absolute configuration. By comparing the experimental spectrum with that predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT), a reliable assignment of the stereocenter can be made.
Below is a hypothetical data table representing the kind of information that would be obtained from a CD spectroscopic analysis of a pair of enantiomers of a chiral 4-bromo-1-methylindoline derivative.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (R)-enantiomer | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (S)-enantiomer |
| 210 | +15,000 | -15,000 |
| 235 | -8,000 | +8,000 |
| 260 | +5,000 | -5,000 |
| 290 | -2,000 | +2,000 |
| Note: This table is illustrative and does not represent experimentally verified data for the named compound. |
The mirror-image relationship between the CD spectra of the two enantiomers, as shown in the hypothetical data, is a hallmark of this technique. The sign of the Cotton effects at specific wavelengths would be directly correlated to the spatial arrangement of the substituents around the chiral center.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve plots the specific rotation [α] against the wavelength (λ). Similar to CD, ORD is sensitive to the stereochemistry of chiral molecules.
The relationship between CD and ORD is described by the Kronig-Kramers transforms. A Cotton effect observed in a CD spectrum will have a corresponding anomalous dispersion curve in the ORD spectrum in the same wavelength region. Away from absorption bands, the ORD curve shows a plain curve, where the magnitude of rotation steadily increases towards shorter wavelengths.
For chiral derivatives of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl-, ORD can be used to determine the absolute configuration by analyzing the sign of the Cotton effect in the ORD curve. The wavelength of the peak and trough of the anomalous dispersion curve provides information about the electronic transitions of the chromophore.
Hypothetical ORD Data for a Chiral Derivative:
The following table illustrates the type of data that would be generated in an ORD study of a chiral 4-bromo-1-methylindoline derivative.
| Wavelength (nm) | Specific Rotation [α] (deg) for (R)-enantiomer | Specific Rotation [α] (deg) for (S)-enantiomer |
| 589 (D-line) | +50 | -50 |
| 400 | +120 | -120 |
| 300 | +350 (Peak) | -350 (Trough) |
| 250 | -200 (Trough) | +200 (Peak) |
| Note: This table is illustrative and does not represent experimentally verified data for any specific compound. |
The specific rotation at the sodium D-line (589 nm) is a standard characterization parameter for chiral compounds. The full ORD curve, however, provides much more detailed structural information, particularly the location and sign of the Cotton effects, which can be empirically correlated with the absolute stereochemistry using rules such as the Octant Rule for ketones or by comparison with known related structures.
Future Research Directions and Unexplored Avenues for 1h Indole, 4 Bromo 2,3 Dihydro 1 Methyl
Integration with Flow Synthesis and Automation
The translation of synthetic methods for 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- and its derivatives to continuous flow chemistry represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. acs.org
Automated flow platforms, integrated with real-time reaction monitoring (e.g., via in-line NMR or IR spectroscopy) and machine learning algorithms for optimization, could be employed to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) for the synthesis and subsequent functionalization of the 4-bromo-indoline scaffold. This approach would accelerate the discovery of novel derivatives and the optimization of reaction protocols, moving beyond the traditional one-at-a-time batch syntheses. nih.gov
Biocatalytic Approaches for Synthesis and Functionalization
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods, often providing exceptional levels of selectivity under mild conditions. researchgate.net Future research on 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- should explore the vast potential of enzymes for its synthesis and modification.
Engineered enzymes, particularly cytochrome P450 variants, have recently been developed for the asymmetric synthesis of chiral indolines through intramolecular C(sp³)–H amination. nih.govresearchgate.net Applying directed evolution to create a bespoke enzyme for the cyclization of a precursor like 2-(2-azido-6-bromophenyl)-N-methylethanamine could provide enantiopure versions of the indoline (B122111) core, a critical step for pharmaceutical applications. Furthermore, monoamine oxidase (MAO-N) biocatalysts have been shown to effectively aromatize indolines to indoles. nih.govresearchgate.net This enzymatic oxidation could be a green method to convert 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- into its corresponding indole (B1671886), 4-bromo-1-methyl-1H-indole.
Another promising avenue is the use of halogenating enzymes. Flavin-dependent halogenases (FDHs) have demonstrated the ability to selectively brominate indole scaffolds at specific positions. researchgate.net Research could investigate the reverse reaction—enzymatic dehalogenation—or the functionalization of the bromo-substituent itself using novel biocatalysts.
Table 1: Examples of Biocatalytic Transformations Relevant to Indoline Scaffolds
| Enzyme Class | Transformation | Substrate Type | Key Finding | Reference |
| Cytochrome P411 | Intramolecular C(sp³)–H Amination | Aryl azides | Engineered variants can synthesize chiral indolines with good efficiency and enantioselectivity. | nih.govresearchgate.net |
| Monoamine Oxidase (MAO-N) | Oxidative Aromatization | Indolines | Whole-cell biocatalysts effectively convert indolines to the corresponding indoles. | nih.govresearchgate.net |
| Flavin-Dependent Halogenase (BrvH) | C3-Bromination | Indole | Demonstrates high activity for the bromination of free indole. | researchgate.net |
Photo-Redox Catalysis in Transformations Involving the Compound
Photo-redox catalysis, which uses visible light to drive chemical reactions, has emerged as a powerful tool for forging C-C and C-heteroatom bonds under mild conditions. The bromo-substituent on 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- makes it an ideal candidate for a wide range of photo-redox-mediated transformations.
Future research should explore the use of this compound in dual photo-redox/nickel catalysis systems. pieberlab.comwiley.com This methodology has been successfully used for the synthesis of indolines and could be adapted for cross-coupling reactions at the C4-position, allowing for the introduction of alkyl, aryl, and other functional groups by replacing the bromine atom. Such reactions are often difficult to achieve using traditional palladium catalysis alone.
Furthermore, photo-redox catalysis can generate carbon-centered radicals from unactivated bromoalkanes and bromoarenes for addition to heterocycles. nih.gov This opens up possibilities for intramolecular cyclization reactions starting from derivatives of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- to build more complex, fused heterocyclic systems. The direct cyanomethylation of halogenated indoles has also been achieved via photo-redox catalysis, suggesting that direct functionalization of the indole ring, perhaps at the C7 position, could be another avenue for exploration. osti.gov
Table 2: Selected Photo-Redox Catalysis Applications for Indole/Indoline Functionalization
| Catalytic System | Reaction Type | Substrate Feature | Product Type | Key Finding | Reference |
| [Au₂(dppm)₂]Cl₂ | Radical Cyclization | Bromoarenes | Fused Indoles | Generates carbon-centered radicals from unactivated bromoarenes for indole functionalization. | nih.gov |
| Nickel/Photoredox | Cross-Coupling | Iodoacetanilides, Alkenes | 3-Substituted Indolines | Enables one-step synthesis of indolines with high regioselectivity. | wiley.com |
| Iridium photocatalyst | Cyanomethylation | Halogenated Indoles | Cyanomethyl Indoles | Allows for direct C-H functionalization of the indole core. | osti.gov |
| Palladium/Photoredox | C-H Acylation | Indoles | C2-Acylated Indoles | Provides a regioselective method for C-H functionalization via a radical pathway. | bohrium.com |
Exploration of Novel Reactivity Patterns under Extreme Conditions
Investigating the chemistry of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- under extreme conditions—such as high temperature/pressure, in supercritical fluids, or under mechanochemical stress—is a largely unexplored frontier that could reveal novel reactivity and synthetic pathways.
High-temperature and high-pressure conditions (200 °C, 15 bar) have been shown to dramatically accelerate the direct arylation of aryl bromides, even with less reactive, first-row transition metal catalysts like cobalt or in metal-free systems. researchgate.netnih.gov Applying these "high-T/p" process windows could enable previously inaccessible C-H functionalization or cross-coupling reactions on the indoline core.
Reactions in supercritical water (SCW) offer another exciting avenue. SCW acts as a non-polar medium and a source of radicals, facilitating unique chemical transformations, including the degradation and functionalization of halogenated organic compounds. researchgate.netpieberlab.commdpi.com Studying the behavior of 1H-Indole, 4-bromo-2,3-dihydro-1-methyl- in SCW could lead to novel dearomatization, ring-opening, or functionalization pathways, as well as provide insights into its environmental fate.
Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, presents a solvent-free, environmentally friendly approach. It has been successfully applied to the synthesis of indole derivatives and the activation of aryl chlorides for deuteration. nih.gov Future work could explore the mechanochemical synthesis of the target compound or its functionalization via C-Br bond cleavage, potentially offering higher efficiency and a different reactivity profile compared to solution-phase methods.
Q & A
Q. Advanced Research Focus
- Antioxidant development : Analogues like 5-bromo-1-hexyl-1H-indole show potential in ischemia treatment by scavenging ROS .
- Kinase inhibition : The bromine atom enhances hydrophobic interactions with ATP-binding pockets, as seen in derivatives targeting cancer pathways .
Structural Insight : The 3,4-difluorobenzyl group in 4-bromo-1-(3,4-difluorobenzyl)-1H-indole improves blood-brain barrier permeability, critical for CNS drug design .
How can researchers validate purity and stability of this compound?
Q. Methodological Guidance
- HPLC-MS : Monitor degradation products (e.g., debrominated indoles) under accelerated stability conditions (40°C/75% RH) .
- TLC : Use 70:30 EtOAc/hexane (Rf = 0.30) to detect unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
